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For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for

Erysotrine, a prominent spiroamine alkaloid isolated from various species of the Erythrina

genus. This document is intended for researchers, scientists, and professionals in the fields of

natural product chemistry, pharmacology, and drug development, offering a centralized

resource for the structural elucidation and characterization of this compound.

Introduction
Erysotrine (C₁₉H₂₃NO₃, Molar Mass: 313.4 g/mol ) is a tetracyclic alkaloid characterized by a

unique spiroamine core structure. Alkaloids from the Erythrina genus are known for their

diverse biological activities, making the precise structural confirmation of compounds like

Erysotrine crucial for further investigation and potential therapeutic applications. This guide

details its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR)

spectroscopic data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data
The following tables summarize the key spectroscopic data for Erysotrine, providing a

quantitative basis for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for elucidating the complex carbon-hydrogen

framework of Erysotrine. Spectra are typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for Erysotrine (CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment
Description

6.74 dd 10.0, 2.0
Olefinic Proton
(1H)

6.68 s - Aromatic Proton (1H)

6.18 d 10.0 Olefinic Proton (1H)

5.82 br s - Olefinic Proton (1H)

3.92 s -
Methoxy Group (-

OCH₃) (3H)

3.78 s -
Methoxy Group (-

OCH₃) (3H)

3.38 s -
Methoxy Group (-

OCH₃) (3H)

| 2.00 - 4.30 | m | - | Aliphatic Protons (CH, CH₂) |

Note: Data is compiled based on characteristic shifts for the Erysotrine skeleton. Specific

assignments may vary slightly between different experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for Erysotrine (CDCl₃)[1][2]
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Chemical Shift (δ) ppm Carbon Type

149.0 Aromatic C

146.7 Aromatic C

133.5 Olefinic C

131.5 Aromatic C

128.2 Olefinic C

123.0 Olefinic C

118.8 Olefinic C

111.9 Aromatic C

104.9 Aromatic C

70.1 Aliphatic CH

63.5 Aliphatic CH₂

59.8 Methoxy CH₃

56.1 Methoxy CH₃

55.7 Methoxy CH₃

52.8 Spiro C

48.6 Aliphatic CH₂

39.0 Aliphatic CH

| 23.5 | Aliphatic CH₂ |

Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of

Erysotrine, aiding in the confirmation of its elemental composition and substructural features.

Table 3: Mass Spectrometry Data for Erysotrine
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m/z Value Ion Description Fragmentation Pathway

313 [M]⁺ Molecular Ion

298 [M - CH₃]⁺
Loss of a methyl radical from a

methoxy group

282 [M - OCH₃]⁺ Loss of a methoxy radical

254 -

Retro-Diels-Alder

fragmentation of the dienoid

system, a characteristic of

Erythrina alkaloids

| 239 | - | Further fragmentation |

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Infrared (IR) Absorption Data for Erysotrine

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3050 - 3000 C-H Stretch Aromatic & Olefinic C-H

~2950 - 2850 C-H Stretch Aliphatic C-H

~1600 - 1450 C=C Stretch Aromatic Ring

~1250 - 1050 C-O Stretch Aryl Ether (Ar-O-CH₃)

| ~1100 | C-N Stretch | Tertiary Amine |

Experimental Protocols
The following sections describe generalized protocols for the acquisition of spectroscopic data

for Erysotrine.

NMR Spectroscopy Protocol
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Sample Preparation: Dissolve approximately 5-10 mg of purified Erysotrine in 0.5-0.7 mL of

deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an

internal standard (δ 0.00 ppm).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a broadband probe.

Data Acquisition:

¹H NMR: Acquire spectra at room temperature. Typical parameters include a 30-45° pulse

angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. A larger number of

scans (several hundred to thousands) is typically required due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. Phase and baseline correct the resulting spectrum and reference it to the TMS

signal.

Mass Spectrometry Protocol (GC-MS)
Sample Preparation: Prepare a dilute solution of Erysotrine (e.g., 1 mg/mL) in a volatile

organic solvent such as methanol or ethyl acetate.

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with

an electron ionization (EI) source.

Chromatographic Separation:

Column: Use a non-polar capillary column (e.g., DB-5ms).

Injection: Inject 1-2 µL of the sample solution in splitless mode.

Temperature Program: Set an initial oven temperature of ~150°C, hold for 1 minute, then

ramp to ~300°C at a rate of 10-20°C/min.
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Mass Analysis: Operate the mass spectrometer in EI mode at 70 eV. Scan a mass range of

m/z 40-600. The molecular ion and characteristic fragments will be detected.

Infrared (IR) Spectroscopy Protocol
Sample Preparation (ATR-FTIR): Place a small amount of solid, purified Erysotrine directly

onto the crystal (e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR)

accessory. Ensure good contact between the sample and the crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4

cm⁻¹ over a range of 4000-400 cm⁻¹.

Data Processing: The instrument software automatically ratios the sample spectrum against

the background spectrum to generate the final absorbance or transmittance spectrum.

Visualization of Experimental Workflow
The logical flow from natural source to purified compound, followed by spectroscopic analysis,

is critical in natural product chemistry. The following diagram illustrates this standard workflow.
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Fig. 1: Experimental workflow for the isolation and structural elucidation of Erysotrine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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